molecular formula C14H18BrNO5 B4002986 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine;oxalic acid

1-[2-(3-Bromophenoxy)ethyl]pyrrolidine;oxalic acid

Cat. No.: B4002986
M. Wt: 360.20 g/mol
InChI Key: IYTPXZPQCRHPSO-UHFFFAOYSA-N
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Description

1-[2-(3-Bromophenoxy)ethyl]pyrrolidine;oxalic acid is a chemical compound with the molecular formula C12H16BrNO It is known for its unique structure, which includes a bromophenoxy group attached to a pyrrolidine ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine typically involves the reaction of 3-bromophenol with 2-bromoethylamine in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-bromophenol is replaced by the ethylamine group, forming the desired product .

Industrial Production Methods

In an industrial setting, the production of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Bromophenoxy)ethyl]pyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in various substituted pyrrolidine derivatives .

Scientific Research Applications

1-[2-(3-Bromophenoxy)ethyl]pyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with biological receptors, while the pyrrolidine ring may enhance its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-Bromophenoxy)ethyl]pyrrolidine: Similar structure but with the bromine atom in the para position.

    1-[2-(2-Bromophenoxy)ethyl]pyrrolidine: Similar structure but with the bromine atom in the ortho position.

    1-[2-(3-Chlorophenoxy)ethyl]pyrrolidine: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

1-[2-(3-Bromophenoxy)ethyl]pyrrolidine is unique due to the specific positioning of the bromine atom in the meta position, which can influence its chemical reactivity and biological activity. This positioning may result in different binding affinities and interactions compared to its analogs .

Properties

IUPAC Name

1-[2-(3-bromophenoxy)ethyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.C2H2O4/c13-11-4-3-5-12(10-11)15-9-8-14-6-1-2-7-14;3-1(4)2(5)6/h3-5,10H,1-2,6-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTPXZPQCRHPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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